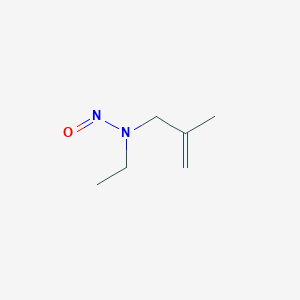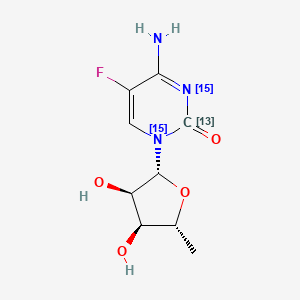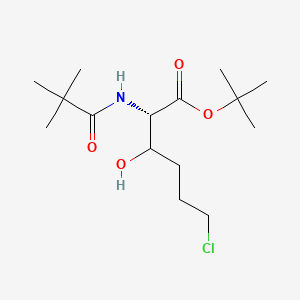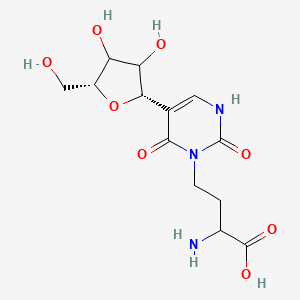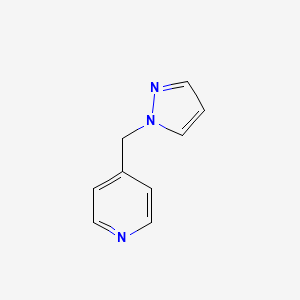
Cytarabine-13C3 5'-Monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytarabine-13C3 5’-Monophosphate is a labeled derivative of the synthetic antiviral nucleoside Cytarabine. This compound contains three 13C carbons on the nucleobase portion, making it useful for experiments probing the activity and metabolic behavior of Cytarabine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytarabine-13C3 5’-Monophosphate involves the incorporation of 13C-labeled carbon atoms into the nucleobase of Cytarabine. The specific synthetic routes and reaction conditions are proprietary and typically involve multi-step organic synthesis techniques .
Industrial Production Methods
Industrial production methods for Cytarabine-13C3 5’-Monophosphate are not widely disclosed due to proprietary reasons. it generally involves large-scale organic synthesis under controlled conditions to ensure the incorporation of 13C isotopes .
Chemical Reactions Analysis
Types of Reactions
Cytarabine-13C3 5’-Monophosphate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted nucleoside analogs .
Scientific Research Applications
Cytarabine-13C3 5’-Monophosphate has several scientific research applications:
Mechanism of Action
Cytarabine-13C3 5’-Monophosphate exerts its effects by being metabolized into its active triphosphate form, which then incorporates into DNA. This incorporation leads to DNA damage and inhibition of DNA synthesis, primarily affecting cells in the S-phase of the cell cycle . The molecular targets include DNA polymerase and other enzymes involved in DNA repair .
Comparison with Similar Compounds
Similar Compounds
Cytarabine: The parent compound, used widely in chemotherapy.
Cytarabine Ocfosfate: A derivative with a stearyl phosphate group, used for its prolonged action.
Enocitabine: Another derivative with enhanced stability and efficacy.
Uniqueness
Cytarabine-13C3 5’-Monophosphate is unique due to its 13C labeling, which allows for detailed metabolic studies that are not possible with the unlabeled parent compound. This labeling provides a powerful tool for researchers to track and understand the behavior of Cytarabine in various systems .
Properties
Molecular Formula |
C9H14N3O8P |
|---|---|
Molecular Weight |
326.17 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-5-(4-amino-2-oxo(4,5,6-13C3)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1/i1+1,2+1,5+1 |
InChI Key |
IERHLVCPSMICTF-BOZZUQJYSA-N |
Isomeric SMILES |
[13CH]1=[13CH]N(C(=O)N=[13C]1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




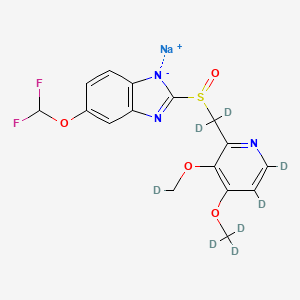
![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)

![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)

